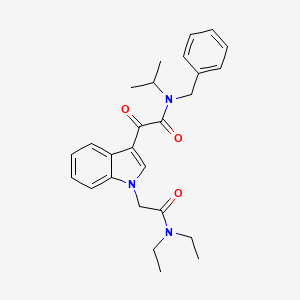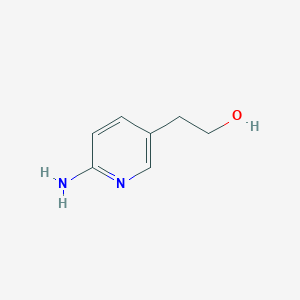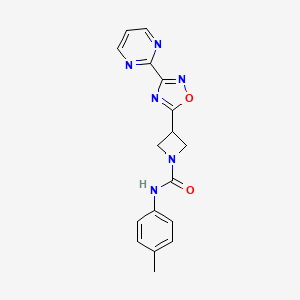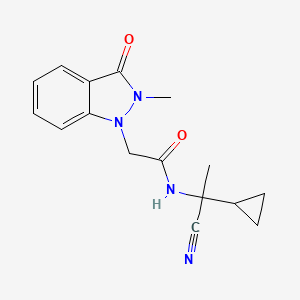![molecular formula C23H21FN4O B2719254 3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide CAS No. 1206990-03-5](/img/structure/B2719254.png)
3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is also known as ABT-639 and belongs to the class of sulfonylurea receptor modulators.
作用机制
The mechanism of action of 3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide involves the modulation of SUR1, which is a subunit of ATP-sensitive potassium channels (KATP). ABT-639 binds to SUR1 and inhibits the activity of KATP channels, leading to the inhibition of neuronal excitability and pain perception.
Biochemical and Physiological Effects:
Studies have shown that ABT-639 has significant effects on neuronal excitability and pain perception. It has been found to reduce the frequency and amplitude of action potentials in sensory neurons and inhibit the release of neurotransmitters. In addition, ABT-639 has been shown to reduce pain perception in animal models of neuropathic pain.
实验室实验的优点和局限性
The advantages of using 3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide in lab experiments include its high potency, specificity, and selectivity for SUR1. However, the limitations of using ABT-639 include its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide. These include:
1. Further investigation of the molecular mechanism of ABT-639 and its effects on neuronal excitability and pain perception.
2. Development of new derivatives of ABT-639 with improved pharmacokinetic properties and reduced toxicity.
3. Investigation of the potential applications of ABT-639 in the treatment of other neurological disorders, such as epilepsy and migraine.
4. Exploration of the therapeutic potential of ABT-639 in the treatment of diabetes and other metabolic disorders.
5. Investigation of the role of ABT-639 in the regulation of insulin secretion and glucose metabolism.
Conclusion:
In conclusion, 3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide is a promising chemical compound with potential applications in various fields, including neuroscience, pain management, and diabetes. The scientific research on ABT-639 has provided valuable insights into its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research. Further investigation of this compound may lead to the development of new therapies for the treatment of neurological and metabolic disorders.
合成方法
The synthesis of 3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide involves a multi-step process, which includes the reaction of 5-bromo-1-acetylindoline with sodium hydride and propyl bromide to form the propyl derivative. This derivative is then reacted with sulfonyl chloride to obtain the final product.
科学研究应用
The scientific research on 3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide has focused on its potential applications in various fields, including neuroscience, pain management, and diabetes. Studies have shown that ABT-639 has a high affinity for sulfonylurea receptor 1 (SUR1) and can modulate its activity, leading to the inhibition of neuronal excitability and pain perception.
属性
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O/c1-15-6-7-18(12-20(15)24)27-23(29)16-8-10-28(11-9-16)22-17(13-25)14-26-21-5-3-2-4-19(21)22/h2-7,12,14,16H,8-11H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXRTVJOOUHAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanoquinolin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-((2-chlorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719173.png)

![3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylpropanamide](/img/structure/B2719176.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2719178.png)


![N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2719182.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2719184.png)


![1'-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2719189.png)
![N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2719194.png)